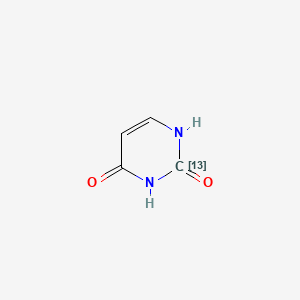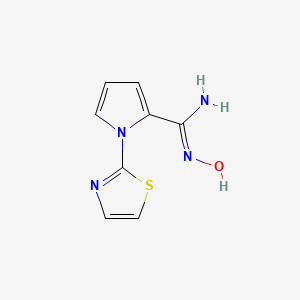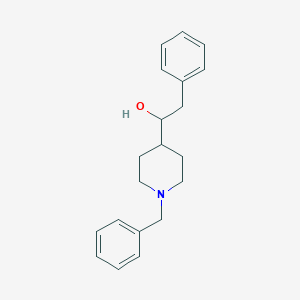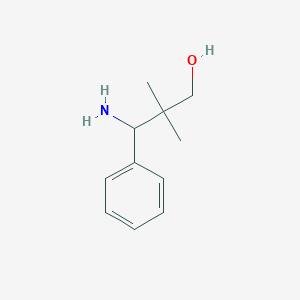
Uracil-2-13C
Vue d'ensemble
Description
L’uracil C-13 est une forme marquée de l’uracile, un dérivé de pyrimidine naturel. L’uracile est l’une des quatre bases nucléiques de l’acide nucléique ARN, où il se lie à l’adénine par le biais de deux liaisons hydrogène. Dans l’ADN, l’uracile est remplacé par la thymine. Le marqueur « C-13 » indique que l’atome de carbone à la position 2 de la molécule d’uracile est l’isotope carbone-13, qui est un isotope stable utilisé dans diverses études scientifiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’uracile C-13 implique généralement l’incorporation du carbone-13 dans la molécule d’uracile. Une méthode courante est la réaction de dioxyde de carbone marqué avec l’ammoniac et le cyanoacétylène dans des conditions contrôlées pour former de l’uracile C-13. La réaction est effectuée dans un solvant tel que l’eau ou le diméthylsulfoxyde (DMSO) à des températures élevées .
Méthodes de production industrielle : La production industrielle d’uracile C-13 implique une synthèse à grande échelle utilisant des méthodes similaires mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend l’utilisation de précurseurs marqués et de techniques de purification avancées telles que la chromatographie pour isoler l’uracile marqué .
Analyse Des Réactions Chimiques
Types de réactions : L’uracile C-13 subit diverses réactions chimiques, notamment :
Oxydation : L’uracile peut être oxydé pour former des dérivés de l’acide barbiturique.
Réduction : La réduction de l’uracile peut conduire à la formation de dihydrouracile.
Substitution : L’uracile peut subir des réactions de substitution, telles que l’halogénation, pour former des dérivés d’uracile halogénés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Les réactions d’halogénation utilisent souvent des réactifs comme le brome ou le chlore en présence de catalyseurs.
Principaux produits :
Oxydation : Dérivés de l’acide barbiturique.
Réduction : Dihydrouracile.
Substitution : Dérivés d’uracile halogénés.
4. Applications de recherche scientifique
L’uracile C-13 a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme traceur en spectroscopie de résonance magnétique nucléaire (RMN) pour étudier les structures et la dynamique moléculaires.
Biologie : Employé dans les études métaboliques pour suivre l’incorporation de l’uracile dans l’ARN et l’ADN.
Médecine : Utilisé dans les tests diagnostiques, tels que les tests respiratoires, pour étudier les troubles métaboliques et les maladies gastro-intestinales.
Industrie : Appliqué dans le développement de produits pharmaceutiques et comme étalon en chimie analytique .
Applications De Recherche Scientifique
Uracil C-13 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation of uracil into RNA and DNA.
Medicine: Utilized in diagnostic tests, such as breath tests, to study metabolic disorders and gastrointestinal diseases.
Industry: Applied in the development of pharmaceuticals and as a standard in analytical chemistry .
Mécanisme D'action
Le mécanisme d’action de l’uracile C-13 implique son incorporation dans les acides nucléiques. Dans l’ARN, l’uracile s’apparie à l’adénine, tandis que dans l’ADN, il est remplacé par la thymine. Le marqueur carbone-13 permet aux chercheurs de suivre le comportement et les interactions de la molécule au sein des systèmes biologiques. Ce marquage fournit des informations sur les voies métaboliques et les effets de divers traitements sur la synthèse des acides nucléiques .
Composés similaires :
Thymine : Une forme méthylée de l’uracile que l’on trouve dans l’ADN.
Cytosine : Une autre base pyrimidinique que l’on trouve à la fois dans l’ADN et l’ARN.
5-Fluorouracile : Un dérivé fluoré de l’uracile utilisé comme médicament anticancéreux .
Caractère unique de l’uracile C-13 : L’uracile C-13 est unique en raison de son marquage au carbone-13, ce qui en fait un outil précieux dans les applications de recherche. Le marqueur isotopique stable permet un suivi et une analyse précis des processus métaboliques, ce qui le distingue des autres dérivés de l’uracile .
Comparaison Avec Des Composés Similaires
Thymine: A methylated form of uracil found in DNA.
Cytosine: Another pyrimidine base found in both DNA and RNA.
5-Fluorouracil: A fluorinated derivative of uracil used as an anticancer drug .
Uniqueness of Uracil C-13: Uracil C-13 is unique due to its carbon-13 labeling, which makes it a valuable tool in research applications. The stable isotope label allows for precise tracking and analysis of metabolic processes, making it distinct from other uracil derivatives .
Propriétés
IUPAC Name |
(213C)1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-AZXPZELESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN[13C](=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189336 | |
| Record name | Uracil C-13, 2- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35803-45-3 | |
| Record name | Uracil C-13, 2- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035803453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uracil C-13 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uracil C-13, 2- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URACIL 2C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZF8J4VAIK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions using isotopically labeled Uracil, particularly Uracil C-13, 2-, for Tandem Mass Spectrometry Experiments (MS/MS). What specific information does the use of Uracil C-13, 2- provide about the fragmentation pathways of protonated Uracil?
A1: Utilizing Uracil C-13, 2- in MS/MS experiments allows researchers to track the fate of specific atoms during fragmentation. By observing the mass shifts in the fragment ions compared to unlabeled Uracil, they can definitively determine which parts of the molecule are lost or retained in each fragmentation pathway. For example, the loss of a neutral fragment with a mass of 27 in the unlabeled Uracil would correspond to a loss of a mass of 28 in Uracil C-13, 2- if the C-2 carbon is retained in the charged fragment. This level of detail is crucial for confidently mapping out the fragmentation mechanisms of protonated Uracil. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)


![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)






